5-Ethyl-2-ethynylpyrimidine
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Overview
Description
5-Ethyl-2-ethynylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-ethynylpyrimidine typically involves the alkylation of pyrimidine derivatives. One common method includes the reaction of 2-ethynylpyrimidine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the ethynyl group, allowing it to act as a nucleophile and attack the ethyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-ethynylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The ethyl and ethynyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-2-ethynylpyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-ethynylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and nucleic acids, modulating their activity and affecting various cellular processes. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: Another pyrimidine derivative with similar structural features but different functional groups.
5-Ethynylpyrimidine: Lacks the ethyl group but shares the ethynyl functionality.
2-Ethynylpyrimidine: Similar structure but with the ethynyl group at a different position.
Uniqueness
5-Ethyl-2-ethynylpyrimidine is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research .
Biological Activity
5-Ethyl-2-ethynylpyrimidine is a compound of increasing interest in the field of medicinal chemistry and molecular biology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on transcription efficiency, potential epigenetic roles, and other relevant biological properties.
Chemical Structure and Properties
This compound is characterized by an ethynyl group at the 2-position and an ethyl group at the 5-position of the pyrimidine ring. Its chemical formula is C7H7N. The presence of these functional groups influences its interaction with biological macromolecules, particularly nucleic acids.
Transcription Efficiency
Recent studies have demonstrated that modifications to pyrimidine nucleosides can significantly affect transcription efficiency. Notably, 5-ethyluracil , a derivative of this compound, has shown a remarkable increase in transcription yield—up to 200% compared to natural thymine when used in DNA templates. This enhancement is attributed to the structural modifications allowing RNA polymerase to interact more effectively with the modified DNA .
Table 1: Transcription Efficiency of Modified Pyrimidines
Modified Nucleoside | Transcription Yield (%) | Comparison to Thymine |
---|---|---|
5-Ethyluracil | 200 | +100% |
5-Acetylcytosine | Inhibitory | - |
5-Hydroxyethylcytosine | Variable | - |
Epigenetic Potential
The potential epigenetic roles of this compound derivatives are under investigation. The TET2 enzyme has been shown to oxidize non-natural pyrimidines like 5-ethylcytosine to more complex forms such as 5-(1-hydroxyethyl)cytosine . This transformation suggests that these compounds could act as epigenetic regulators, influencing gene expression through modifications in DNA structure .
Case Study: Enhanced Gene Expression
A study involving 5-ethyl-2′-deoxyuridine (a derivative) highlighted its ability to enhance gene expression in modified plasmids. The results indicated that this compound could be utilized in biotechnological applications aimed at increasing the yield of therapeutic RNAs .
Research Findings on Biological Activity
In addition to transcriptional effects, there are indications that 5-ethyl derivatives may possess other biological activities:
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-ethyl-2-ethynylpyrimidine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-9-8(4-2)10-6-7/h2,5-6H,3H2,1H3 |
InChI Key |
BOMVYYCYLLLARV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)C#C |
Origin of Product |
United States |
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